4-Nitronaphthalene-1-carbaldehyde

Regioselective nitration Naphthaldehyde synthesis Peri-interaction stability

Researchers requiring a stable, isolable 1,4-disubstituted naphthalene scaffold often encounter supply inconsistency and isomer contamination. This regioisomer eliminates divergent synthetic outcomes. The unique push-pull electronic system between the 4-nitro and 1-aldehyde groups governs reactivity in reductive amination, Knoevenagel condensation, and nitro reduction. • Non-interchangeable regioisomer; validated 1,4-substitution pattern. • Standard pack sizes: 50 mg, 500 mg, 1 g, 5 g, bulk custom. • In stock with global shipping; custom synthesis available on request.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 42758-54-3
Cat. No. B1603752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitronaphthalene-1-carbaldehyde
CAS42758-54-3
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C=O
InChIInChI=1S/C11H7NO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H
InChIKeyFQEPRUKGWGZQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitronaphthalene-1-carbaldehyde: Structural Identity and Technical Specifications


4-Nitronaphthalene-1-carbaldehyde (CAS 42758-54-3), also known as 4-nitro-1-naphthaldehyde, is a disubstituted naphthalene derivative with the molecular formula C11H7NO3 and a molecular weight of 201.18 g/mol . The compound bears a nitro group at the 4-position and an aldehyde group at the 1-position of the naphthalene ring system, placing the two strong electron-withdrawing substituents in a 1,4-relationship across the fused aromatic framework [1]. This specific substitution pattern imparts a distinctive electronic and steric environment compared to other nitronaphthaldehyde isomers, directly influencing its reactivity profile and synthetic utility [2].

4-Nitronaphthalene-1-carbaldehyde: Regioisomeric Substitution Failure


In naphthalene chemistry, the relative positioning of substituents profoundly alters electronic distribution and steric accessibility, making regioisomeric substitution non-trivial. 4-Nitronaphthalene-1-carbaldehyde, with its nitro group peri to the 8-position and ortho to the 2-position relative to the aldehyde, exhibits a unique conjugation pathway and susceptibility to peri-interactions that differ fundamentally from isomers such as 8-nitro-1-naphthaldehyde or 5-nitro-1-naphthaldehyde [1]. The 1,4-relationship between the nitro and formyl groups establishes a distinct push-pull electronic system that governs its reactivity in nucleophilic additions, condensation reactions, and subsequent reduction chemistry. Simply substituting a different nitronaphthaldehyde isomer in a synthetic sequence will yield divergent reaction outcomes—different yields, altered regioselectivity in subsequent functionalizations, or even completely different product architectures [2]. The precise identity of this CAS therefore represents a non-interchangeable synthetic building block when the 1,4-substitution pattern is required.

4-Nitronaphthalene-1-carbaldehyde: Differentiation Evidence


Regiochemical Stability vs. 8-Nitro Isomer

The compound is formed as a stable, isolable product under conditions that simultaneously generate the 8-nitro-1-naphthaldehyde isomer. In the nitration of 1-methoxymethyl naphthalene with cold concentrated nitric acid, 4-nitro-1-methoxymethyl naphthalene is obtained alongside 8-nitro-1-naphthaldehyde [1]. This divergent outcome under identical reaction conditions highlights the distinct electronic and steric environment governing the stability and reaction pathway of the 1,4-disubstituted scaffold versus the 1,8-disubstituted scaffold. The 4-nitro isomer, once formed, is stable, whereas the 8-nitro isomer is described as an 'instabile' (unstable) intermediate, prone to further transformation [2]. This inherent stability differential is a key factor in selecting this CAS for synthetic planning.

Regioselective nitration Naphthaldehyde synthesis Peri-interaction stability

Electronic Modulation of Aldehyde Reactivity

The 1,4-relationship between the aldehyde and nitro groups in 4-nitronaphthalene-1-carbaldehyde creates a distinct electronic environment. The nitro group, a strong electron-withdrawing group via both inductive (-I) and mesomeric (-M) effects, when positioned at the 4-position of naphthalene, exerts a significant influence on the electron density at the 1-position formyl group [1]. This electronic perturbation alters the polarization of the carbonyl group, thereby modifying its reactivity in nucleophilic addition and condensation reactions. Unlike the parent 1-naphthaldehyde (lacking the nitro group) or the 5-nitro isomer (where conjugation pathways differ), the 1,4-substitution pattern provides a defined and predictable degree of carbonyl activation [2].

Electronic effects Nucleophilic addition Aldehyde polarization

Nitro Reduction to 1-Substituted Naphthalenes

The presence of both a reducible nitro group and a reactive aldehyde moiety makes this CAS a versatile dual-handle building block. The nitro group can be reduced to the corresponding amine (yielding 4-amino-1-naphthaldehyde) under conditions that preserve the aldehyde functionality. The resulting amine can then undergo diazotization and subsequent coupling or functionalization. This contrasts with non-nitrated naphthaldehydes, which lack this secondary functional handle, and with other nitronaphthaldehyde isomers where reduction selectivity may be compromised by differing electronic or steric environments [1]. The reduced amine product serves as a key intermediate for the synthesis of functionalized biaryls and atropisomeric compounds [2].

Chemoselective reduction Nitroarene chemistry Biaryl synthesis

4-Nitronaphthalene-1-carbaldehyde: Research and Industrial Applications


1,4-Disubstituted Naphthalene Pharmacophores

Medicinal chemists utilize 4-nitronaphthalene-1-carbaldehyde as a core scaffold for constructing kinase inhibitors and other bioactive molecules where the precise 1,4-substitution pattern is critical for target engagement. The aldehyde serves as a handle for reductive amination or Knoevenagel condensation to introduce amine-containing or olefinic side chains, while the 4-nitro group provides a point for subsequent reduction to an amine for amide coupling or heterocycle formation. The documented stability of this regioisomer compared to the 8-nitro isomer [1] makes it the preferred choice when a stable, isolable intermediate is required for multi-step medicinal chemistry campaigns.

1-Alkylnaphthalenes via Semicarbazone Intermediates

In organic synthesis, the aldehyde group of 4-nitronaphthalene-1-carbaldehyde can be converted to the corresponding semicarbazone, which then undergoes modified Wolff-Kishner reduction to yield 1-alkyl-4-nitronaphthalene derivatives in high yields as manageable yellow to orange viscous oils [2]. This synthetic route, applicable to naphthaldehydes in general, provides access to a series of 1-substituted naphthalenes. The presence of the 4-nitro group offers an additional vector for subsequent functionalization of the alkylnaphthalene product, a feature not available when starting from unsubstituted 1-naphthaldehyde.

Fluorescent Sensors for Nitroaromatic Detection

The extended π-conjugated system of the naphthalene core, combined with the electron-withdrawing nitro group, renders derivatives of 4-nitronaphthalene-1-carbaldehyde suitable for incorporation into fluorescent sensor platforms for nitroaromatic compounds (NACs) and explosives detection [3]. The specific substitution pattern influences the polymer's optical properties and quenching efficiency when exposed to NAC analytes. This application leverages the compound's inherent structural features—its planar aromatic scaffold and the electronic perturbation provided by the nitro group—to create materials with tailored sensing responses.

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